
Aluminium(3+) antimony
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium(3+) antimony, also known as aluminium antimonide, is a semiconductor compound composed of aluminium and antimony. It belongs to the group III-V family of semiconductors. This compound is known for its unique electronic properties, including a lattice constant of 0.61 nm and an indirect bandgap of approximately 1.6 eV at 300 K . Aluminium antimonide is used in various applications, particularly in the field of electronics and optoelectronics.
准备方法
Synthetic Routes and Reaction Conditions
Aluminium antimonide can be synthesized through several methods. One common method involves the direct reaction of aluminium and antimony at high temperatures. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the purity of the product. The reaction can be represented as follows: [ \text{Al} + \text{Sb} \rightarrow \text{AlSb} ]
Industrial Production Methods
In industrial settings, aluminium antimonide is often produced using a combination of chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) techniques. These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production. The use of high-purity reactants and controlled reaction conditions is crucial to achieving the desired properties of aluminium antimonide.
化学反应分析
Types of Reactions
Aluminium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
-
Oxidation: : When exposed to air, aluminium antimonide can oxidize to form aluminium oxide and antimony trioxide. [ 2\text{AlSb} + 3\text{O}_2 \rightarrow \text{Al}_2\text{O}_3 + \text{Sb}_2\text{O}_3 ]
-
Reduction: : Aluminium antimonide can be reduced by metals such as aluminium and iron. [ \text{Sb}^{3+} + \text{Al} \rightarrow \text{Al}^{3+} + \text{Sb} ]
-
Substitution: : Aluminium antimonide can react with halogens to form antimony trihalides. [ 2\text{Sb} + 3\text{Cl}_2 \rightarrow 2\text{SbCl}_3 ]
Common Reagents and Conditions
Common reagents used in the reactions of aluminium antimonide include oxygen, halogens (such as chlorine), and reducing agents like aluminium and iron. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of aluminium antimonide include aluminium oxide, antimony trioxide, and antimony trihalides. These products have various applications in different fields, including materials science and electronics.
科学研究应用
Aluminium antimonide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
-
Electronics: : Aluminium antimonide is used in the fabrication of high-speed electronic devices, such as transistors and diodes, due to its excellent electronic properties .
-
Optoelectronics: : The compound is also used in optoelectronic devices, including infrared detectors and light-emitting diodes (LEDs), owing to its suitable bandgap and high electron mobility .
-
Materials Science: : Aluminium antimonide is studied for its potential use in advanced materials, such as thermoelectric materials and quantum dots, due to its unique electronic and thermal properties .
-
Biomedical Research: : Research is ongoing to explore the potential use of aluminium antimonide in biomedical applications, such as drug delivery systems and biosensors, leveraging its biocompatibility and electronic properties .
作用机制
The mechanism by which aluminium antimonide exerts its effects is primarily related to its electronic properties. The compound’s bandgap and electron mobility play a crucial role in its functionality in electronic and optoelectronic devices. The molecular targets and pathways involved include the conduction and valence bands, which facilitate the movement of electrons and holes, respectively .
相似化合物的比较
Aluminium antimonide can be compared with other similar compounds, such as gallium antimonide, indium antimonide, and aluminium arsenide. These compounds share some similarities in their electronic properties but also have unique characteristics that make them suitable for different applications.
-
Gallium Antimonide (GaSb): : Similar to aluminium antimonide, gallium antimonide is a III-V semiconductor with applications in infrared detectors and thermophotovoltaic devices. it has a different bandgap and lattice constant .
-
Indium Antimonide (InSb): : Indium antimonide is known for its high electron mobility and is used in high-speed electronic devices and infrared detectors. It has a narrower bandgap compared to aluminium antimonide .
-
Aluminium Arsenide (AlAs): : Aluminium arsenide is another III-V semiconductor with applications in optoelectronics and high-frequency devices. It has a different bandgap and electronic properties compared to aluminium antimonide .
Conclusion
Aluminium antimonide is a versatile compound with significant applications in various fields, including electronics, optoelectronics, materials science, and biomedical research. Its unique electronic properties, such as its bandgap and electron mobility, make it a valuable material for advanced technologies. The compound’s preparation methods, chemical reactions, and mechanism of action further highlight its importance in scientific research and industrial applications.
属性
分子式 |
AlSb+3 |
|---|---|
分子量 |
148.742 g/mol |
IUPAC 名称 |
aluminum;antimony |
InChI |
InChI=1S/Al.Sb/q+3; |
InChI 键 |
WEOHFVCZSODKFD-UHFFFAOYSA-N |
规范 SMILES |
[Al+3].[Sb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


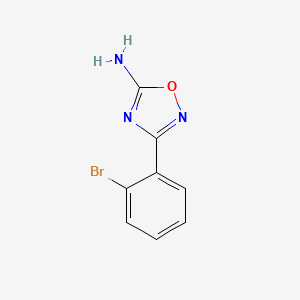
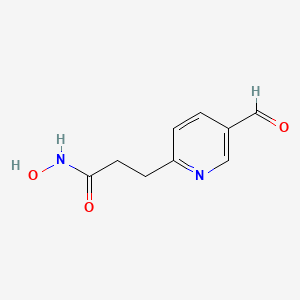
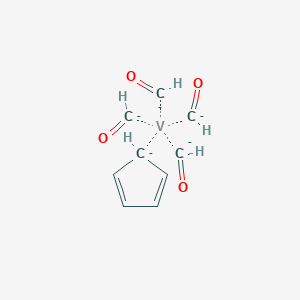
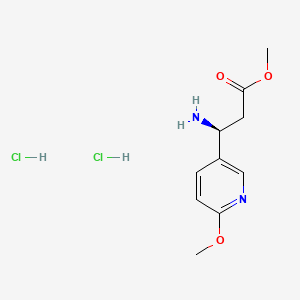

![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)
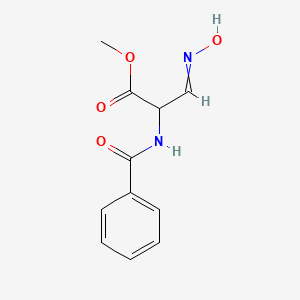
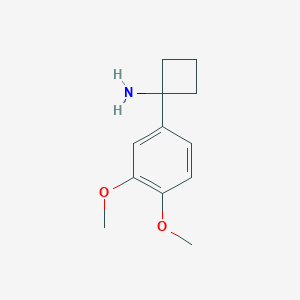
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)

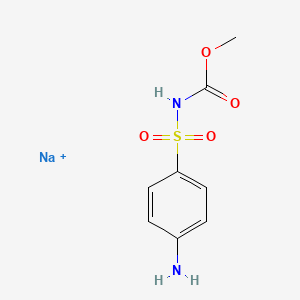
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
